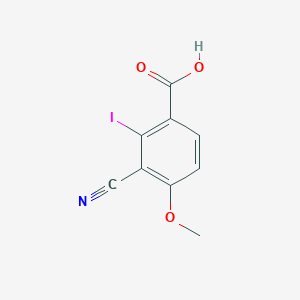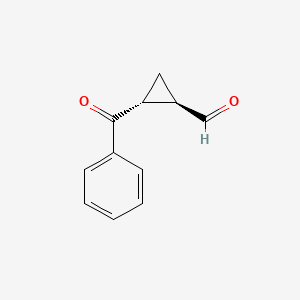
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde is a chiral compound with significant importance in organic chemistry. It features a cyclopropane ring substituted with a benzoyl group and an aldehyde group, making it a versatile intermediate in various chemical reactions. The compound’s unique structure allows it to participate in stereoselective synthesis, making it valuable in the development of pharmaceuticals and other fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde typically involves the cyclopropanation of alkenes followed by functional group transformations. One common method is the reaction of benzoyl chloride with cyclopropanecarbaldehyde under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopropane ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using specialized equipment to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the compound from reaction by-products.
Chemical Reactions Analysis
Types of Reactions
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the benzoyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 2-benzoylcyclopropanecarboxylic acid.
Reduction: Formation of 2-benzoylcyclopropanemethanol.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
Scientific Research Applications
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde involves its ability to participate in stereoselective reactions due to its chiral nature. The compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The benzoyl and aldehyde groups allow it to form covalent bonds with nucleophiles, facilitating its incorporation into larger molecular structures.
Comparison with Similar Compounds
Similar Compounds
- rel-(1R,2R)-2-(Hydroxymethyl)cyclopropane-1-carbonitrile
- rel-(1R,2R)-2-(Methoxycarbonyl)cyclopropanecarboxylic acid
- rel-(1R,2R)-2-((Benzyloxy)carbonyl)cyclopropane-1-carboxylic acid
Uniqueness
rel-(1R,2R)-2-Benzoylcyclopropanecarbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and stereoselectivity. The presence of both a benzoyl group and an aldehyde group allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.
Properties
Molecular Formula |
C11H10O2 |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(1R,2R)-2-benzoylcyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C11H10O2/c12-7-9-6-10(9)11(13)8-4-2-1-3-5-8/h1-5,7,9-10H,6H2/t9-,10+/m0/s1 |
InChI Key |
AYNOAUPZPAXOGM-VHSXEESVSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)C2=CC=CC=C2)C=O |
Canonical SMILES |
C1C(C1C(=O)C2=CC=CC=C2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


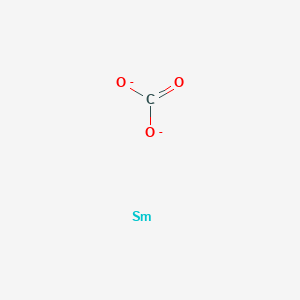
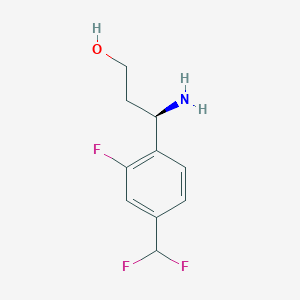
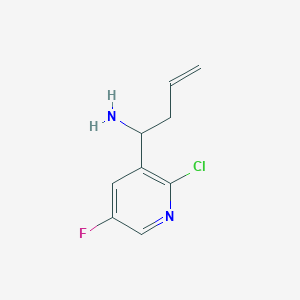
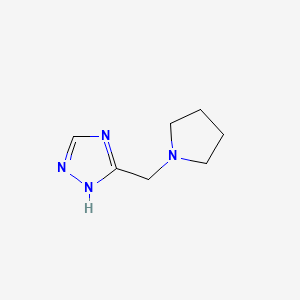
![cis-t-Butyl 1,3a,4,8b-tetrahydropyrrolo[3,4-b]indole-2(3H)-carboxylate](/img/structure/B13118231.png)
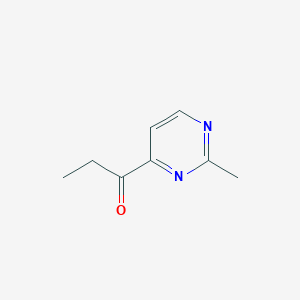
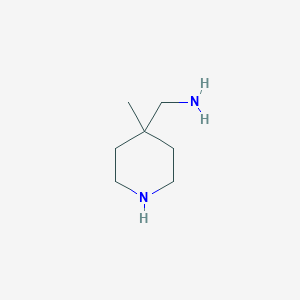
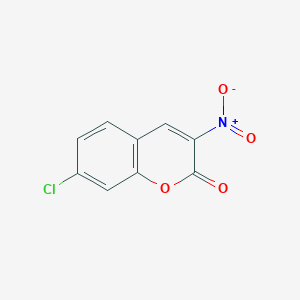
![Spiro[cyclohexane-1,3'-pyrrolo[3,2-b]pyridine]-2',4(1'H)-dione](/img/structure/B13118259.png)
![2-(7-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13118260.png)
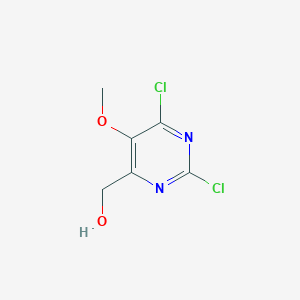
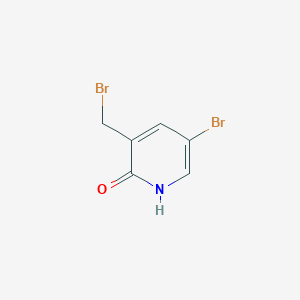
![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid](/img/structure/B13118276.png)
